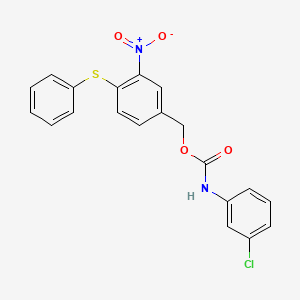![molecular formula C19H15ClN2O2S B2655520 2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866726-97-8](/img/structure/B2655520.png)
2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Chlorophenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a type of pyrimidine-thione . Pyrimidine-thiones are a group of chemotherapeutic agents that include various drugs used in cancer chemotherapy . They are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of pyrimidine-thiones often involves the conversion of a C=O group into a C=S functional group-based tricyclic pyrimidinone system . This is achieved using thionation agents like Lawesson’s reagent and phosphorus pentasulfide . The synthesis process also involves a one-pot reaction strategy .Molecular Structure Analysis
The molecular structure of pyrimidine-thiones is complex and involves various functional groups . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) are often used to study their molecular and electronic behavior .Chemical Reactions Analysis
The chemical reactions involved in the formation of pyrimidine-thiones are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- Synthesis and Antibacterial Properties : Derivatives of pyrimido[4,5-d]pyrimidine have been synthesized and evaluated for their antibacterial activities. These compounds exhibit significant antibacterial activity, which is attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to phenyl rings (Cieplik et al., 2008).
Anticancer Agents
- Synthesis and Evaluation as Anticancer Agents : Novel thiadiazolo[3,2-α]pyrimidine derivatives have been synthesized using an environmentally friendly, one-pot ultrasound-promoted method. These compounds were evaluated for their in vitro anticancer activities against various human tumor cell lines, showing promising results, particularly for compounds with specific substituents (Tiwari et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition : Pyrimidine derivatives, including thiones, have been studied for their role as corrosion inhibitors for metals in acidic environments. These studies show that pyrimidine-2-thione derivatives effectively inhibit corrosion, becoming adsorbed on the metal surface and following Langmuir isotherm for adsorption behavior (Soltani et al., 2015).
Nonlinear Optical Materials
- Nonlinear Optical Exploration : Thiopyrimidine derivatives have been analyzed for their structural parameters, electronic, linear, and nonlinear optical properties. These studies, incorporating both DFT/TDDFT and experimental approaches, highlight the significance of pyrimidine rings in developing materials with potential applications in nonlinear optics and medicine (Hussain et al., 2020).
Wirkmechanismus
While the specific mechanism of action for “2-(3-Chlorophenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is not explicitly mentioned in the search results, pyrimidine-based small molecules in general are known to induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-23-15-8-4-5-11-10-14-18(24-16(11)15)21-17(22-19(14)25)12-6-3-7-13(20)9-12/h3-9H,2,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZBNWRNGALIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655438.png)
![N-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2655440.png)
![Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate](/img/structure/B2655444.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2655446.png)
![4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2655450.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2655451.png)
![N-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2655453.png)
![5-[(3-Methoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2655454.png)

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2655457.png)
![N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2655458.png)
![N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide](/img/structure/B2655459.png)
![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2655460.png)
